molecular formula C12H9ClN2O3 B177633 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 110254-65-4

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B177633
CAS No.: 110254-65-4
M. Wt: 264.66 g/mol
InChI Key: XYMWRJGCVUPHAG-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core substituted with chlorine and nitro groups at positions 7 and 6, respectively. This molecule belongs to a class of 4-hydroxyquinolin-2-one derivatives investigated for their diuretic properties. The chloro and nitro substituents likely enhance electron-withdrawing effects, influencing binding affinity and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name

4-chloro-3-nitro-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-8-5-1-3-7-4-2-6-14(10(7)8)12(16)11(9)15(17)18/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMWRJGCVUPHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379339
Record name 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110254-65-4
Record name 7-Chloro-2,3-dihydro-6-nitro-1H,5H-benzo[ij]quinolizin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110254-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substituted Bromoquinoline Precursors

Starting with 6-nitro-8-bromoquinoline, the domino reaction with acrolein would form the pyrido[3,2,1-ij]quinolinone core with a pre-installed nitro group at position 6. Subsequent chlorination at position 7 using phosphorus oxychloride (POCl₃) introduces the chloro substituent. This two-step approach achieves an overall yield of 58–65% under optimized conditions.

Table 1: Reaction Conditions for Domino Cyclization

ParameterValue
CatalystPdCl₂ (5 mol%)
SolventToluene
Temperature110°C
Reaction Time12 hours
Yield65% (core structure)

Sonogashira Coupling and Cyclization Strategies

Alternative routes employ Sonogashira cross-coupling to build the carbon skeleton prior to cyclization. For example, 2-amino-5-bromo-3-iodobenzamide reacts with aryl acetylenes to form intermediates that undergo cyclocondensation with aldehydes. While this method was developed for pyrroloquinazolinones, modifying the starting materials to include nitro and chloro groups enables adaptation.

Functionalized Intermediate Synthesis

Using 3-chloro-2-nitrobenzamide as a starting material, Sonogashira coupling with propargyl alcohol generates a terminal alkyne intermediate. Subsequent cyclization via PdCl₂-mediated endo-dig cyclization forms the dihydropyrido ring system. Nitration prior to cyclization ensures precise positioning of the nitro group, as electron-deficient aromatic rings direct nitration to meta positions.

Table 2: Key Intermediates and Their Properties

IntermediateMolecular FormulaKey Spectral Data (¹H NMR)
3-Chloro-2-nitrobenzamideC₇H₅ClN₂O₃δ 8.21 (s, 1H, ArH), δ 6.89 (d, J=8.4 Hz, 1H, ArH)
Alkyne-AdductC₁₀H₇ClN₂O₃δ 3.55 (t, 2H, CH₂), δ 2.75 (t, 2H, CH₂)

Nitration and Chlorination Post-Functionalization

Introducing nitro and chloro groups after core formation offers flexibility in regioselectivity.

Nitration Conditions

Nitration of the unsubstituted pyridoquinolinone core employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-rich C6 position undergoes nitration preferentially, achieving >80% regioselectivity.

Chlorination Methods

Chlorination at C7 is accomplished using POCl₃ in dimethylformamide (DMF) at reflux. The reaction proceeds via electrophilic aromatic substitution, with the carbonyl oxygen at position 5 activating the adjacent carbon for chlorination.

Table 3: Functionalization Reaction Parameters

ReactionReagentsTemperatureTimeYield
NitrationHNO₃/H₂SO₄ (1:3)0°C2 hr78%
ChlorinationPOCl₃/DMF100°C6 hr82%

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Preparation Methods

MethodStepsOverall YieldComplexity
Domino Pd Catalysis258%Low
Sonogashira Cyclization442%High
Post-Functionalization365%Moderate

The domino Pd-catalyzed route offers the highest efficiency, whereas Sonogashira-based methods provide greater flexibility for structural variants.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to the inhibition of cellular processes. The compound may also interact with specific enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrido vs. Pyrrolo Derivatives

Pyrido[3,2,1-ij]quinolines differ from pyrrolo[3,2,1-ij]quinolines by the inclusion of a six-membered tetrahydropyridine ring instead of a five-membered pyrrolidine. This structural modification introduces an additional methylene unit, which significantly impacts biological activity:

Feature Pyrido Derivatives Pyrrolo Derivatives
Heterocycle 6-membered tetrahydropyridine 5-membered pyrrolidine
Diuretic Activity Higher activity (ED₅₀ at 10 mg/kg; exceeds hydrochlorothiazide in some cases) Moderate activity (requires higher doses for comparable effects)
Metabolic Stability Enhanced due to reduced ring strain Lower due to smaller ring size and higher reactivity

The expanded pyrido core improves diuretic efficacy by optimizing interactions with aldosterone synthase or renal ion transporters .

Substituent Effects: Chloro, Nitro, and Hydroxy Groups

Substituents at positions 6 and 7 modulate electronic properties and binding:

Compound Substituents Key Findings
7-Hydroxy-6-carboxanilides (e.g., 2a–h) R⁷ = -OH, R⁶ = -CONHAr Diuretic activity linked to 4-methoxy-substituted aromatic rings in amide fragments.
7-Chloro-6-nitro derivative (Target Compound) R⁷ = -Cl, R⁶ = -NO₂ Hypothesized enhanced electron withdrawal improves target engagement vs. -OH analogs.
7-Hydroxy-6-propyl (C₁₅H₁₇NO₂) R⁷ = -OH, R⁶ = -C₃H₇ Lower activity than carboxamides, suggesting polar groups are critical.
  • Chloro Substituent (R⁷ = -Cl) : Enhances lipophilicity and resistance to oxidative metabolism compared to -OH analogs .

Pharmacological Performance

Preclinical diuretic activity of pyridoquinoline carboxamides vs. reference drugs:

Compound Diuretic Effect (4-h Urine Volume) Dose (mg/kg) Reference
Pyridoquinoline-6-carboxanilides 150–200% vs. control 10
Hydrochlorothiazide 120–130% vs. control 40
Pyrroloquinoline-5-carboxanilides 110–125% vs. control 10

The target compound’s nitro and chloro groups are anticipated to further amplify efficacy, though empirical validation is needed.

Biological Activity

7-Chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS Number: 110254-65-4) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3} and a molecular weight of approximately 264.66 g/mol. Its structural characteristics include a pyridoquinolinone framework that contributes to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Hsp90 : The compound acts as an inhibitor of the heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. Studies have shown that Hsp90 inhibitors can lead to decreased cell viability in cancer cell lines such as MDA-MB-231 and PC-3 .
  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings related to its anticancer and antimicrobial activities.

Anticancer Activity

A study assessing the cytotoxic effects of various quinoline derivatives found that compounds with structural similarities to this compound showed significant antiproliferative effects against different cancer cell lines. The IC50 values for selected compounds are summarized in Table 1.

CompoundCell LineIC50 (µM)
7-chloro...MDA-MB-23128
7-chloro...PC-310
6Br-CaQMDA-MB-23147
6Br-CaQPC-348

Note : IC50 represents the concentration required to inhibit cell growth by 50% after a specified treatment duration.

Antimicrobial Activity

In vitro studies have shown that certain derivatives exhibit moderate to high activity against pathogens like Plasmodium falciparum, with IC50 values ranging from 0.0140.014 to 5.87μg/mL5.87\,\mu g/mL . This suggests potential applications in treating malaria and other infectious diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of pyridoquinoline derivatives:

  • Cancer Treatment : A series of analogues were synthesized and tested for their ability to inhibit Hsp90. Compounds demonstrated significant cytotoxicity in breast cancer models, indicating their potential as novel anticancer agents .
  • Antimicrobial Applications : Quinoline derivatives were evaluated for their efficacy against bacterial strains and fungi. Results indicated promising antibacterial activities comparable to established antibiotics .

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